molecular formula C8H19ClN2O B6254018 7-amino-N-methylheptanamide hydrochloride CAS No. 2728573-09-7

7-amino-N-methylheptanamide hydrochloride

Cat. No.: B6254018
CAS No.: 2728573-09-7
M. Wt: 194.7
Attention: For research use only. Not for human or veterinary use.
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Description

7-amino-N-methylheptanamide hydrochloride is a chemical compound with the molecular formula C8H18ClN2O. It is a derivative of heptanamide, featuring an amino group at the 7th position and a methyl group attached to the nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-N-methylheptanamide hydrochloride typically involves the reaction of heptanoic acid with methylamine to form N-methylheptanamide. This intermediate is then subjected to a series of reactions to introduce the amino group at the 7th position. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

7-amino-N-methylheptanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

7-amino-N-methylheptanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-amino-N-methylheptanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N,N-dimethylacetamide hydrochloride
  • (S)-2-amino-N-methylpropanamide hydrochloride

Comparison

7-amino-N-methylheptanamide hydrochloride is unique due to its specific structure, which allows for distinct interactions with biological molecules

Properties

CAS No.

2728573-09-7

Molecular Formula

C8H19ClN2O

Molecular Weight

194.7

Purity

95

Origin of Product

United States

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